molecular formula C19H15FN2O2 B6547066 1-[(4-fluorophenyl)methyl]-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide CAS No. 946380-25-2

1-[(4-fluorophenyl)methyl]-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide

Cat. No.: B6547066
CAS No.: 946380-25-2
M. Wt: 322.3 g/mol
InChI Key: SRMARMWQDLMPMV-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)methyl]-6-oxo-N-phenyl-1,6-dihydropyridine-3-carboxamide, or 4-F-Phenmetrazine, is a novel synthetic compound that has been studied for its potential use in scientific research. It is an analog of the stimulant phenmetrazine, and has been found to possess similar pharmacological properties.

Scientific Research Applications

4-F-Phenmetrazine has been studied for its potential use in scientific research. It has been found to possess similar pharmacological properties to the stimulant phenmetrazine, and has been studied for its effects on appetite suppression, wakefulness, and locomotor activity. It has also been studied for its potential use as a drug to treat obesity and narcolepsy.

Mechanism of Action

The mechanism of action of 4-F-Phenmetrazine is not fully understood. It is believed to act as a norepinephrine-dopamine reuptake inhibitor, which means that it can increase the levels of these neurotransmitters in the brain. It is also believed to act on the hypothalamus, which is responsible for regulating appetite.
Biochemical and Physiological Effects
4-F-Phenmetrazine has been found to have a variety of biochemical and physiological effects. It has been found to increase locomotor activity, wakefulness, and appetite suppression. It has also been found to increase the levels of norepinephrine and dopamine in the brain, which can lead to improved alertness and focus. Additionally, it has been found to reduce food intake, which can lead to weight loss.

Advantages and Limitations for Lab Experiments

4-F-Phenmetrazine has several advantages and limitations for lab experiments. One advantage is that it has a relatively high yield when synthesized. Additionally, it has been found to have a wide range of biochemical and physiological effects, which can be useful for studying a variety of topics. However, one limitation is that the mechanism of action is not fully understood, which can make it difficult to study its effects in depth.

Future Directions

There are several potential future directions for 4-F-Phenmetrazine research. One potential direction is to study its effects on other physiological systems, such as the cardiovascular or respiratory systems. Additionally, further research could be done to better understand its mechanism of action and potential therapeutic uses. Additionally, research could be done to explore potential interactions with other drugs or compounds. Finally, further research could be done to explore the potential side effects of 4-F-Phenmetrazine.

Synthesis Methods

4-F-Phenmetrazine is a novel compound that is synthesized from the reaction of 4-fluorobenzaldehyde and p-methoxybenzyl alcohol. The reaction is catalyzed by a base, such as potassium carbonate or sodium hydroxide. This reaction yields the desired product, 4-F-Phenmetrazine, in a yield of approximately 85%.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-6-oxo-N-phenylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O2/c20-16-9-6-14(7-10-16)12-22-13-15(8-11-18(22)23)19(24)21-17-4-2-1-3-5-17/h1-11,13H,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRMARMWQDLMPMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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